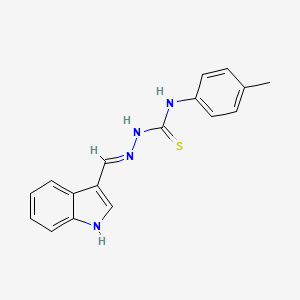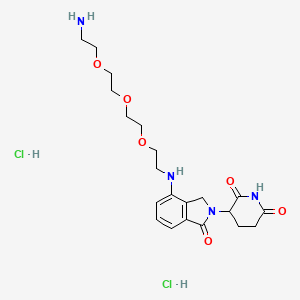
Lenalidomide 4'-PEG3-amine dihydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Lenalidomide 4’-PEG3-amine (dihydrochloride) is a derivative of lenalidomide, a well-known immunomodulatory drug. This compound is specifically designed for use in proteolysis-targeting chimeras (PROTACs), which are molecules that induce the degradation of target proteins. Lenalidomide 4’-PEG3-amine (dihydrochloride) incorporates a polyethylene glycol (PEG) linker and a terminal amine, making it suitable for conjugation to various protein ligands .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Lenalidomide 4’-PEG3-amine (dihydrochloride) involves multiple steps:
Starting Material: Lenalidomide is used as the starting material.
PEG Linker Attachment: The PEG linker is attached to the lenalidomide molecule through a series of reactions involving amide bond formation.
Terminal Amine Introduction: The terminal amine is introduced via nucleophilic substitution reactions.
Dihydrochloride Formation: The final product is converted to its dihydrochloride salt form through treatment with hydrochloric acid
Industrial Production Methods: Industrial production of Lenalidomide 4’-PEG3-amine (dihydrochloride) follows similar synthetic routes but is optimized for large-scale production. This involves the use of automated reactors, high-purity reagents, and stringent quality control measures to ensure consistency and purity of the final product .
Types of Reactions:
Oxidation: Lenalidomide 4’-PEG3-amine (dihydrochloride) can undergo oxidation reactions, particularly at the amine and PEG linker sites.
Reduction: Reduction reactions can occur at the carbonyl groups present in the lenalidomide core structure.
Substitution: Nucleophilic substitution reactions are common, especially for introducing various functional groups at the terminal amine
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate under mild conditions.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine
Major Products:
Oxidation: Formation of N-oxides or PEG chain cleavage products.
Reduction: Formation of alcohols or amines.
Substitution: Introduction of various functional groups such as alkyl, acyl, or aryl groups
Scientific Research Applications
Lenalidomide 4’-PEG3-amine (dihydrochloride) has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of PROTACs for targeted protein degradation.
Biology: Employed in studies to understand protein-protein interactions and cellular pathways.
Medicine: Investigated for its potential in treating cancers and other diseases by degrading disease-related proteins.
Industry: Utilized in the development of new therapeutic agents and drug delivery systems
Mechanism of Action
Lenalidomide 4’-PEG3-amine (dihydrochloride) functions by recruiting the cereblon protein, which is part of the E3 ubiquitin ligase complex. This recruitment leads to the ubiquitination and subsequent proteasomal degradation of target proteins. The PEG linker and terminal amine allow for the conjugation of various ligands, enabling the selective degradation of specific proteins .
Comparison with Similar Compounds
Thalidomide: An earlier immunomodulatory drug with similar mechanisms but higher toxicity.
Pomalidomide: Another derivative with enhanced potency and reduced side effects.
Iberdomide: A newer compound with improved efficacy in certain conditions .
Uniqueness: Lenalidomide 4’-PEG3-amine (dihydrochloride) is unique due to its incorporation of a PEG linker and terminal amine, making it highly versatile for conjugation in PROTAC applications. This allows for the targeted degradation of a wide range of proteins, offering significant advantages in therapeutic development .
Properties
Molecular Formula |
C21H32Cl2N4O6 |
|---|---|
Molecular Weight |
507.4 g/mol |
IUPAC Name |
3-[7-[2-[2-[2-(2-aminoethoxy)ethoxy]ethoxy]ethylamino]-3-oxo-1H-isoindol-2-yl]piperidine-2,6-dione;dihydrochloride |
InChI |
InChI=1S/C21H30N4O6.2ClH/c22-6-8-29-10-12-31-13-11-30-9-7-23-17-3-1-2-15-16(17)14-25(21(15)28)18-4-5-19(26)24-20(18)27;;/h1-3,18,23H,4-14,22H2,(H,24,26,27);2*1H |
InChI Key |
ZJNXHHVMOYSOIW-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(=O)NC(=O)C1N2CC3=C(C2=O)C=CC=C3NCCOCCOCCOCCN.Cl.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


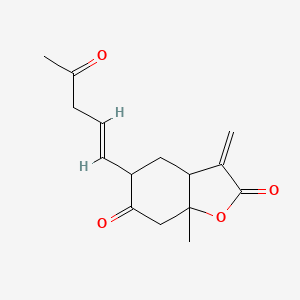
![(3S,8AR)-3-Isobutylhexahydropyrrolo[1,2-a]pyrazine-1,4-dione](/img/structure/B15135693.png)
![2,2,3,3,4,4-hexadeuterio-4-[(1R,2S,6R,7S)-3,5-dioxo-4-azatricyclo[5.2.1.02,6]decan-4-yl]butanoic acid](/img/structure/B15135701.png)
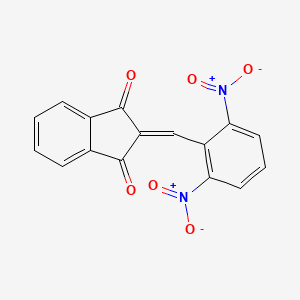
![9,10-Anthracenedione, 1,4-bis[(2,6-dibromo-4-methylphenyl)amino]-](/img/structure/B15135746.png)
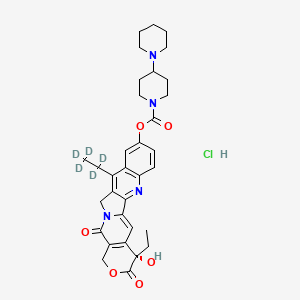
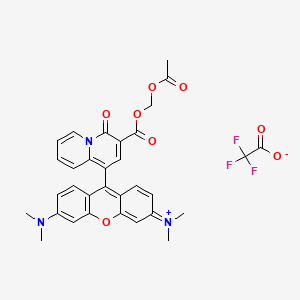
![2-[(3S,6S,9S,12S)-6,9-bis(2-amino-2-oxoethyl)-12-[(2S)-butan-2-yl]-2,5,8,11,14-pentaoxo-1,4,7,10,13-pentazacycloheptadec-3-yl]acetamide](/img/structure/B15135773.png)
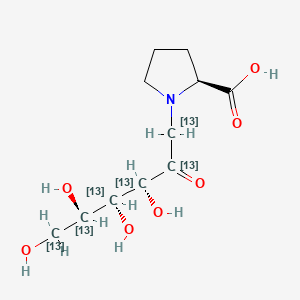
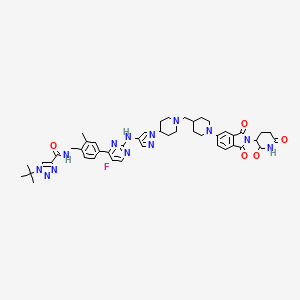
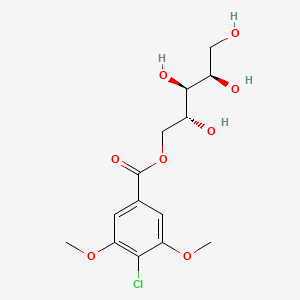
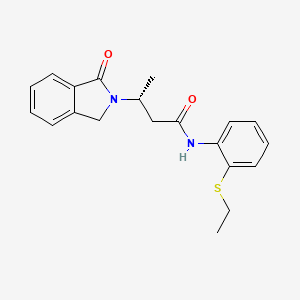
![(2S)-5-[4-[(3S,6S,9S,12S,15R,20R,26S,29S,32S,35S)-26-(4-aminobutyl)-6-benzyl-12-[(2S)-butan-2-yl]-32-(3-carbamimidamidopropyl)-3-(2-carboxyethyl)-15-[[(2S)-1-[(2S)-2-[[(2S)-2-[[(2S,3R)-2-[[(2S)-3-carboxy-2-(3-methylbutanoylamino)propanoyl]amino]-3-hydroxybutanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-3-phenylpropanoyl]pyrrolidine-2-carbonyl]amino]-20-[[(2S)-1,6-diamino-1-oxohexan-2-yl]carbamoyl]-29-(hydroxymethyl)-2,5,8,11,14,22,25,28,31,34-decaoxo-17,18-dithia-1,4,7,10,13,21,24,27,30,33-decazabicyclo[33.3.0]octatriacontan-9-yl]butylamino]-2-(hexadecanoylamino)-5-oxopentanoic acid](/img/structure/B15135740.png)
